

Application of Strontium Formate in Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Strontium formate*

Cat. No.: *B1222629*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium has garnered significant attention in the biomedical field, primarily for its dual-action effect on bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2][3][4][5] This unique characteristic makes strontium-containing compounds promising candidates for the treatment of osteoporosis and for enhancing bone regeneration.[1][2][3][4][5] While strontium ranelate has been clinically used, research is expanding to explore other strontium salts and strontium-doped biomaterials for localized and controlled drug delivery.[1][4][5]

Strontium formate, a salt of strontium and formic acid, presents an intriguing option for drug delivery systems. Although specific research on **strontium formate** in this application is nascent, its potential can be extrapolated from studies on other strontium salts and strontium-based nanoparticles. These systems are being investigated for their capacity to act as carriers for various therapeutic agents, offering controlled and targeted release.[6][7] This document provides an overview of the potential applications, along with generalized experimental protocols for the preparation and characterization of **strontium formate**-based drug delivery systems, based on existing research on similar strontium compounds.

Key Applications

The primary application of strontium-based drug delivery systems is in bone tissue engineering and the treatment of bone-related disorders such as osteoporosis. The localized delivery of strontium ions from a carrier system can create a microenvironment that promotes the proliferation and differentiation of osteoblasts while inhibiting the activity of osteoclasts.^{[1][4][5]}

Beyond its intrinsic therapeutic effects, **strontium formate** can be formulated into nanoparticles or incorporated into biomaterials to carry other active pharmaceutical ingredients (APIs). Potential applications include:

- **Controlled release of osteoporosis drugs:** Encapsulating drugs like bisphosphonates or selective estrogen receptor modulators (SERMs) within a **strontium formate** carrier could provide a synergistic effect.
- **Delivery of anti-inflammatory agents:** For conditions like osteoarthritis, a **strontium formate**-based system could deliver non-steroidal anti-inflammatory drugs (NSAIDs) directly to the affected joint.
- **Local antibiotic delivery:** In the case of bone infections (osteomyelitis), incorporating antibiotics into a strontium-based carrier could ensure high local concentrations of the drug, minimizing systemic toxicity.
- **Gene delivery:** Strontium-based nanoparticles have been explored for the delivery of genetic materials like siRNA and pDNA for therapeutic purposes.^[1]

Data Presentation

While specific quantitative data for drug loading and release from **strontium formate** carriers is not readily available in the literature, the following table summarizes typical data that would be collected and presented for a strontium-based nanoparticle drug delivery system. This data is hypothetical and serves as a template for researchers.

Parameter	Strontium Formate Nanoparticles (Hypothetical Data)	Strontium Carbonate Nanoparticles (Reference)	Strontium-doped Hydroxyapatite (Reference)
Drug	Doxorubicin	Etoposide	Tetracycline
Particle Size (nm)	150 ± 20	~200	200-300
Drug Loading Content (%)	8.5	High (not quantified)	High (not quantified)
Encapsulation Efficiency (%)	92	High (not quantified)	High (not quantified)
Zeta Potential (mV)	-15.2	Not reported	Not reported
Release at pH 7.4 (48h, %)	25	Slow release	Sustained release over 3 weeks
Release at pH 5.5 (48h, %)	75	Significantly increased release	Not applicable

Experimental Protocols

The following are generalized protocols for the synthesis, drug loading, and characterization of **strontium formate**-based drug delivery systems. These are based on methodologies reported for other strontium nanoparticles and should be optimized for **strontium formate**.

Protocol 1: Synthesis of Strontium Formate Nanoparticles

This protocol is adapted from methods used for the synthesis of other strontium-based nanoparticles.

Materials:

- Strontium chloride (SrCl₂)
- Sodium formate (CHNaO₂)

- Polyethylene glycol (PEG) (optional, for surface modification)
- Deionized water
- Ethanol

Procedure:

- Preparation of Precursor Solutions:
 - Prepare a 0.5 M solution of strontium chloride in deionized water.
 - Prepare a 1.0 M solution of sodium formate in deionized water.
- Nanoparticle Precipitation:
 - In a beaker, add 20 mL of the strontium chloride solution.
 - While stirring vigorously, add 10 mL of the sodium formate solution dropwise.
 - A white precipitate of **strontium formate** should form.
 - Continue stirring for 2 hours at room temperature to ensure complete reaction and particle formation.
- Surface Modification (Optional):
 - To improve stability and biocompatibility, PEG can be added.
 - Dissolve PEG in deionized water to a concentration of 1 mg/mL.
 - Add the PEG solution to the nanoparticle suspension and stir for an additional 4 hours.
- Purification:
 - Centrifuge the nanoparticle suspension at 10,000 rpm for 15 minutes.
 - Discard the supernatant and resuspend the pellet in deionized water.

- Repeat the washing step three times to remove unreacted precursors.
- Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer.

Protocol 2: Drug Loading into Strontium Formate Nanoparticles

This protocol describes a common method for loading a model drug, such as doxorubicin, into the nanoparticles.

Materials:

- Synthesized **strontium formate** nanoparticles
- Doxorubicin hydrochloride
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Disperse the **strontium formate** nanoparticles in PBS at a concentration of 1 mg/mL.
- Prepare a 1 mg/mL solution of doxorubicin in PBS.
- Add the doxorubicin solution to the nanoparticle suspension at a 1:5 drug-to-nanoparticle weight ratio.
- Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto and into the nanoparticles.
- Centrifuge the suspension at 12,000 rpm for 20 minutes to separate the drug-loaded nanoparticles from the unloaded drug.
- Carefully collect the supernatant to determine the amount of unloaded drug.
- Wash the drug-loaded nanoparticle pellet with PBS to remove any loosely bound drug and centrifuge again.

- Resuspend the final drug-loaded nanoparticles in a known volume of PBS for further analysis.

Calculation of Drug Loading and Encapsulation Efficiency:

- Drug Loading Content (%) = $(\text{Weight of loaded drug} / \text{Weight of drug-loaded nanoparticles}) \times 100$
- Encapsulation Efficiency (%) = $(\text{Weight of loaded drug} / \text{Initial weight of drug}) \times 100$

The amount of loaded drug is determined by subtracting the amount of drug in the supernatant and washing solutions (measured by UV-Vis spectrophotometry) from the initial amount of drug added.

Protocol 3: In Vitro Drug Release Study

This protocol outlines how to assess the release of the loaded drug from the nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.

Materials:

- Drug-loaded **strontium formate** nanoparticles
- PBS at pH 7.4 and pH 5.5
- Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

- Suspend a known amount of drug-loaded nanoparticles in 1 mL of PBS (either pH 7.4 or 5.5).
- Transfer the suspension into a dialysis bag.
- Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.
- Keep the beaker in a shaking incubator at 37°C.

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.
- Analyze the concentration of the released drug in the withdrawn samples using a UV-Vis spectrophotometer.
- Plot the cumulative percentage of drug released versus time.

Protocol 4: Biocompatibility Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxicity of the **strontium formate** nanoparticles on a cell line.

Materials:

- **Strontium formate** nanoparticles
- Human osteoblast-like cells (e.g., MG-63) or another relevant cell line
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)

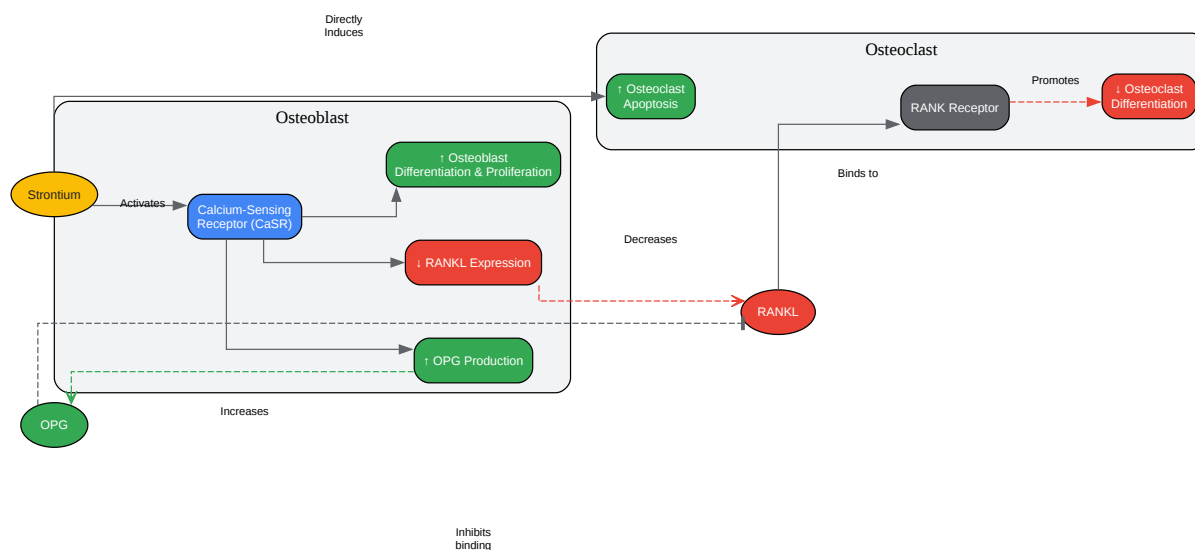
Procedure:

- Seed the cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare different concentrations of the **strontium formate** nanoparticles in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the nanoparticle suspensions at various concentrations. Include a control group with only fresh medium.

- Incubate the plate for 24, 48, or 72 hours.
- After the incubation period, remove the medium containing the nanoparticles and add 100 μ L of fresh medium and 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
- Remove the MTT solution and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.

Visualizations

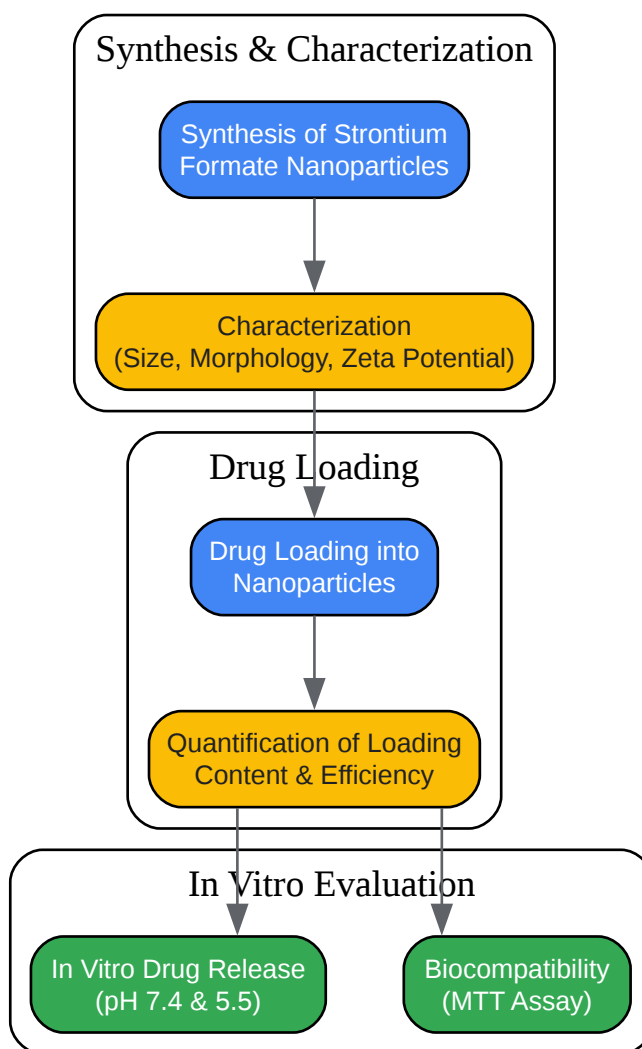
Signaling Pathway of Strontium in Bone Metabolism



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Caption: Signaling pathway of strontium in bone cells.

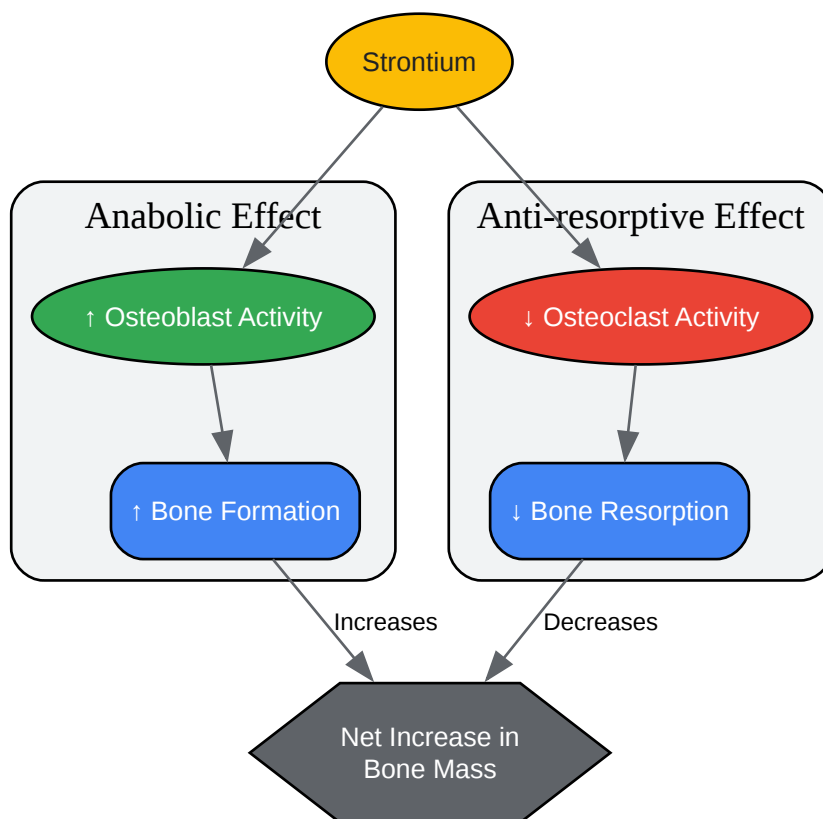
Experimental Workflow for Strontium Formate Nanoparticle Drug Delivery System



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Caption: Experimental workflow for developing a **strontium formate** drug delivery system.

Logical Relationship of Strontium's Dual Action in Bone Remodeling



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Caption: Dual action of strontium on bone remodeling.

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References

- 1. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1622629A2 - Controlled release composition containing a strontium salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Strontium;formate | CHO_2Sr^+ | CID 22342007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated Strontium Sulfite Nanoparticles with Spontaneously Formed Surface-Embedded Protein Corona Restrict Off-Target Distribution and Accelerate Breast Tumour-Selective Delivery of siRNA [mdpi.com]
- 7. Green synthesis of strontium nanoparticles self-assembled in the presence of carboxymethyl cellulose: an in vivo imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
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